2,3,4,5-Tetrachloronitrobenzene

Overview

Description

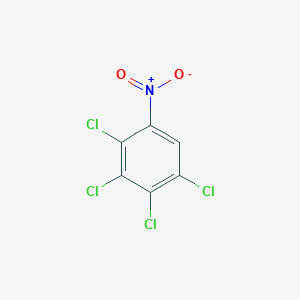

2,3,4,5-Tetrachloronitrobenzene (CAS 879-39-0) is a chlorinated nitroaromatic compound characterized by a benzene ring substituted with four chlorine atoms and one nitro group. Its unique substitution pattern confers distinct chemical stability and biological activity. It is primarily used as a fungicide and nematicide in agriculture , with notable applications in soil treatment due to its efficacy against plant-parasitic nematodes . Unlike some isomers, its nitro group is resistant to metabolic replacement, contributing to its environmental persistence and specific toxicological profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachloronitrobenzene is typically synthesized through the chlorination of 2,4,5-trichloronitrobenzene. The process involves the use of chlorosulfonic acid as a solvent and chlorine gas as the chlorinating agent. The reaction is carried out at a controlled temperature of approximately 60°C for about 10 hours. After the reaction, the product is purified by recrystallization from petroleum ether .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often used as an intermediate in the manufacture of pesticides and other industrial chemicals .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetrachloronitrobenzene undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Substitution: The chlorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Common reagents include iron powder and hydrochloric acid, typically carried out at elevated temperatures.

Substitution: Reagents such as sodium methoxide or potassium hydroxide are used under reflux conditions.

Major Products:

Reduction: The major product is 2,3,4,5-tetrachloroaniline.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed

Scientific Research Applications

2,3,4,5-Tetrachloronitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It serves as a model compound in studies of environmental pollutants and their effects on biological systems.

Industry: It is used in the production of pesticides and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrachloronitrobenzene involves its reactivity as a weak oxidizer. It reacts with strong reducing agents, leading to the formation of various products. The nitro group in the compound is particularly reactive, undergoing reduction to form amino derivatives. These reactions are facilitated by the presence of electron-withdrawing chlorine atoms, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Tetrachloronitrobenzene

The positions of chlorine and nitro substituents significantly influence reactivity, metabolic pathways, and biological effects. Key isomers include:

- Metabolic Stability : The nitro group in this compound resists enzymatic replacement, unlike 2,3,5,6-Tetrachloronitrobenzene and pentachloronitrobenzene, which undergo nitro group substitution in hepatocytes .

- Tumor Activity : this compound exhibits the highest tumor initiatory activity in mouse skin studies, likely due to stable hydroxylamine intermediates formed during nitro reduction .

- Assay Variability : 2,3,5,6-Tetrachloronitrobenzene shows inconsistent potency estimates in qHTS assays, splitting into multiple activity clusters, suggesting complex bioactivity influenced by experimental conditions .

Comparison with Fluorinated Analogs

2,3,4,5-Tetrafluoronitrobenzene (CAS 5580-79-0), a fluorinated analog, demonstrates contrasting reactivity due to fluorine’s electronegativity:

Metabolic Pathways

- This compound : Lacks nitro group replacement; major metabolites likely involve nitro reduction to hydroxylamines .

- 1,2-Dinitrobenzene : Undergoes nitro group reduction as a primary metabolic route, unlike 1,3- or 1,4-dinitrobenzene .

Nematicidal Activity

- This compound reduces populations of stunt, lance, and root-knot nematodes at low concentrations (0.0125–0.1 g/kg soil), with minimal effect on saprophagous nematodes at higher doses .

Environmental and Analytical Considerations

Biological Activity

2,3,4,5-Tetrachloronitrobenzene (TCNB) is a chlorinated aromatic compound with significant biological activity. This article explores its biological effects, mechanisms of action, metabolic pathways, and potential applications in various fields.

- Molecular Formula : C₆HCl₄N₁O₂

- Appearance : Pale yellow crystalline solid

- Molecular Weight : 232.9 g/mol

TCNB is characterized by its four chlorine atoms and one nitro group attached to a benzene ring. This structure contributes to its reactivity and biological activity.

TCNB exhibits several biological activities primarily due to its ability to interact with biological macromolecules. Key mechanisms include:

- Oxidative Stress : TCNB acts as a weak oxidizer, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic processes, contributing to its toxicological effects.

- Nematicidal Activity : TCNB demonstrates strong nematicidal properties against soil nematodes such as Tylenchorhynchus claytoni, Hoplolaimus galeatus, and Meloidogyne incognita. Studies indicate a dose-dependent reduction in nematode populations when applied to soil.

In Vitro Studies

Research has demonstrated that TCNB inhibits the growth of various fungi and plant pathogens. For instance:

- Fusarium creruleum : TCNB inhibited radial growth more effectively than other isomers .

- Botrytis cinerea : While less effective than another isomer (2,3,5,6-TCNB), TCNB still showed significant inhibitory effects on this pathogen .

In Vivo Studies

Studies conducted on laboratory animals provide insights into the metabolic fate and toxicity of TCNB:

- Rats : Metabolic studies reveal that TCNB undergoes biotransformation primarily through reduction of the nitro group to form amino derivatives. The major metabolites identified include pentachloroaniline and glutathione conjugates .

- Toxicity Observations : In repeated-dose studies on rabbits, doses of 700 mg resulted in slight anorexia but no severe adverse effects were noted at lower doses .

Case Studies

-

Nematicidal Efficacy :

- A study demonstrated that applying TCNB to Norfolk sandy loam significantly reduced nematode populations. Higher concentrations led to a marked decrease in root galling caused by Meloidogyne incognita, indicating its potential use in agricultural pest management.

- Toxicological Assessment in Mice :

Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Nematicidal | Effective against Tylenchorhynchus claytoni, Hoplolaimus galeatus, and Meloidogyne incognita; dose-dependent effects observed. |

| Antifungal | Inhibits growth of Fusarium creruleum and Botrytis cinerea; more potent than other isomers. |

| Toxicity | Mild anorexia in rabbits at high doses; liver damage noted in mice at elevated concentrations. |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,3,4,5-tetrachloronitrobenzene, and how can purity be validated?

Synthesis typically involves chlorination of 2,4,5-trichloronitrobenzene using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) . Post-synthesis purification involves recrystallization from toluene, with purity assessed via HPLC (reversed-phase C18 column, methanol/water mobile phase) or GC-MS (using electron capture detection for halogenated analytes) . Melting point verification (66.0°C ± 0.2°C) is critical for confirming crystallinity .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

- GC-MS : Use a DB-5MS column with electron capture detection (ECD) for trace-level detection (LOD < 0.1 µg/L). Internal standards like 2,3,5,6-tetrachloronitrobenzene-d₃ improve accuracy .

- HPLC-UV : Employ a C18 column with acetonitrile/water (70:30 v/v) mobile phase; UV detection at 254 nm provides sufficient sensitivity for aqueous samples .

- Calibration : Prepare standards in hexane or methanol (10–1000 µg/mL) to avoid solvent interference .

Q. What is the aqueous solubility of this compound, and how does it vary with temperature?

Experimental data shows a solubility of 7.3 mg/L at 20°C in water, decreasing by ~30% at 10°C due to reduced molecular mobility . Solubility in organic solvents (e.g., toluene, hexane) is significantly higher (>100 mg/mL), making them preferred for stock solutions .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

The nitro group acts as a strong electron-withdrawing group, activating the benzene ring for NAS. For example, in methanol, reductive activation (e.g., using NaBH₄) facilitates substitution at the para position to the nitro group, forming methoxy derivatives . Comparative studies with polyfluoronitrobenzenes suggest steric hindrance from chlorine substituents slows reaction kinetics .

Q. What experimental models are used to assess the ecotoxicological impact of this compound?

- Protozoan assays : Tetrahymena pyriformis is widely used to measure acute toxicity (EC₅₀ ≈ 1.78 mg/L), with growth inhibition as the endpoint .

- QSAR models : Parameters like logP (1.78) and molar refractivity (49.7) predict environmental persistence and bioaccumulation potential .

- Comparative toxicity : The 2,3,4,5-isomer exhibits higher toxicity than 2,3,5,6-tetrachloronitrobenzene (Tecnazene), likely due to differences in molecular symmetry and membrane permeability .

Q. How can conflicting data on degradation pathways of this compound be resolved?

Discrepancies in photolytic vs. microbial degradation rates arise from experimental conditions:

- Photolysis : UV irradiation (254 nm) in aqueous media yields 2,3,4,5-tetrachlorophenol as a primary intermediate (t₁/₂ = 48 hrs) .

- Biodegradation : Pseudomonas spp. under anaerobic conditions reduce the nitro group to an amine, forming 2,3,4,5-tetrachloroaniline (t₁/₂ = 120 hrs) . Resolution : Use isotopically labeled compounds (e.g., ¹⁴C-tagged) to track pathway-specific intermediates .

Q. Methodological Notes

- Synthesis : Monitor chlorination progress via FT-IR (disappearance of C-Cl stretching at 600 cm⁻¹) .

- QSAR Validation : Use leave-one-out cross-validation to assess model robustness for environmental fate predictions .

- Toxicity Assays : Include positive controls (e.g., pentachloronitrobenzene) to validate protozoan assay sensitivity .

Properties

IUPAC Name |

1,2,3,4-tetrachloro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBYTWZDRVOMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4NO2 | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026097 | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4,5-tetrachloronitrobenzene appears as pale yellow crystals. (NTP, 1992), Pale yellow solid; [CAMEO] | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

66 °C | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility: 28.0 mg/L (water) /Tetrachloronitrobenzene/, In water, 7.31 mg/L at 20 °C | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000138 [mmHg] | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2945 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

879-39-0 | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachloro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fusarex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fusarex | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5-Tetrachloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2WU0K04EH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4286 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

149 to 153 °F (NTP, 1992) | |

| Record name | 2,3,4,5-TETRACHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.